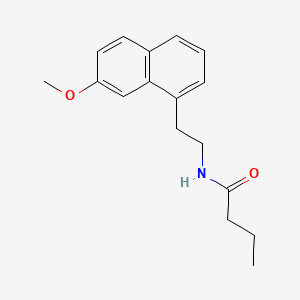

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound with the molecular formula C17H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-naphthaldehyde and butanamide.

Condensation Reaction: The 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with an ethylamine derivative to form an intermediate compound.

Amidation: The intermediate compound is then subjected to amidation with butanamide under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can yield reduced forms of the naphthalene ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as N-(2-(1-naphthyl)ethyl)butanamide and N-(2-(6-methoxy-1-naphthalenyl)ethyl)butanamide share structural similarities.

Uniqueness: The presence of the methoxy group at the 7-position of the naphthalene ring distinguishes it from other analogs, potentially leading to different chemical and biological properties.

Biological Activity

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity, supported by relevant research findings.

1. Chemical Structure and Properties

The compound features a naphthalene moiety with a methoxy group at the 7-position and an ethyl amide substituent. The structural characteristics contribute to its biological properties.

2. Antiproliferative Activity

Research indicates that derivatives of butanamide compounds exhibit significant antiproliferative activity against various cancer cell lines. A study published in MDPI highlighted that certain methoxy-substituted derivatives showed IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Methoxy-Substituted Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound 10 | HCT116 | 2.2 |

| Compound 11 | MCF-7 | 1.2 |

| Compound 12 | HEK293 | 5.3 |

These findings suggest that the presence of methoxy groups enhances the biological activity of the compounds, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

3. Antioxidant Properties

In addition to antiproliferative effects, butanamide derivatives have demonstrated antioxidant activity. A study noted that several tested compounds exhibited improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene), particularly in cellular assays measuring reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity Comparison

| Compound | Method Used | Activity Level |

|---|---|---|

| Compound 9 | ABTS Assay | High |

| Compound 10 | DPPH Assay | Moderate |

| Compound 11 | FRAP Assay | High |

The antioxidant capacity may contribute to their overall therapeutic potential, especially in mitigating oxidative stress-related diseases.

4. Antibacterial Activity

Butanamide derivatives also exhibit antibacterial properties. Specific compounds have shown selective activity against Gram-positive bacteria such as Enterococcus faecalis. For instance, one derivative was reported to have a Minimum Inhibitory Concentration (MIC) of 8 μM against this strain .

Table 3: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | E. faecalis | 8 |

| Compound B | Staphylococcus aureus | 16 |

This antibacterial activity is crucial for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

5. Case Studies and Research Findings

Several studies have evaluated the biological activities of butanamide derivatives in detail:

- Iacone et al. (2021) reported on the systemic administration of related compounds and their effects on spontaneous absence seizures, highlighting their neurological implications .

- Brandenburg et al. (2020) explored the role of similar compounds in lipid metabolism and their potential therapeutic applications in metabolic disorders .

These case studies emphasize the multifaceted biological activities of butanamide derivatives and their potential applications across various medical fields.

Properties

CAS No. |

138112-99-9 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |

InChI |

InChI=1S/C17H21NO2/c1-3-5-17(19)18-11-10-14-7-4-6-13-8-9-15(20-2)12-16(13)14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,18,19) |

InChI Key |

OLBZALDKGALNQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.